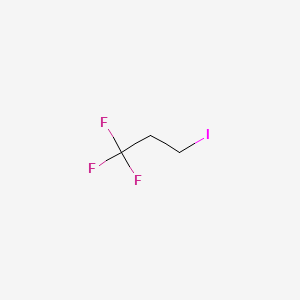

1,1,1-Trifluoro-3-iodopropane

描述

Significance of Organofluorine Compounds in Contemporary Chemistry

Organofluorine chemistry has a profound impact on various scientific disciplines due to the unique properties imparted by the fluorine atom. numberanalytics.com The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological characteristics. numberanalytics.comnumberanalytics.com

Fluorine's high electronegativity, the highest of any element, and its relatively small size significantly influence molecular properties. tandfonline.comnumberanalytics.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts enhanced thermal and chemical stability to fluorinated compounds. numberanalytics.comwikipedia.org The introduction of fluorine can also alter a molecule's lipophilicity, which affects its ability to cross cell membranes, and its pKa, which influences its basicity and bioavailability. tandfonline.comnih.gov These modifications are critical in tuning the characteristics of molecules for specific applications. nih.gov

The unique properties of organofluorine compounds have led to their widespread use in the pharmaceutical and agrochemical industries. numberanalytics.comwikipedia.org An estimated 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The inclusion of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. numberanalytics.comtandfonline.com Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com In agriculture, fluorinated compounds are used in pesticides and herbicides to improve their efficacy and stability. numberanalytics.comworktribe.com

Fluorine-containing building blocks are essential tools in organic synthesis, enabling the construction of complex fluorinated molecules. mdpi.comnih.govresearchgate.net These building blocks, which come in various forms such as monofluoro, difluoro, and trifluoro compounds, provide efficient and controlled methods for introducing fluorine into organic structures. alfa-chemistry.com The use of these pre-fluorinated synthons often involves milder reaction conditions compared to direct fluorination methods. alfa-chemistry.com Their versatility allows for the creation of a wide array of valuable compounds, including heterocycles, carbocycles, and other functionalized molecules with applications in medicine and materials science. mdpi.comnih.govresearchgate.net

Overview of Halogenated Alkanes in Organic Synthesis

Halogenated alkanes, also known as haloalkanes, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). pressbooks.publumenlearning.com These compounds are fundamental in organic chemistry, serving as key intermediates in a multitude of synthetic transformations. studymind.co.ukchemistrysteps.com Their reactivity is largely dictated by the nature of the carbon-halogen bond. chemguide.co.uk

Among the halogenated alkanes, iodoalkanes are particularly important due to the reactivity of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. studymind.co.ukchemguide.co.uk This high reactivity allows iodoalkanes to participate in a wide range of chemical transformations, such as the formation of new carbon-carbon bonds in reactions like the Wurtz reaction. quora.com They are frequently used as intermediates in the synthesis of pharmaceuticals, antibacterial agents, and electronic materials. manac-inc.co.jp

1,1,1-Trifluoro-3-iodopropane (CF₃CH₂CH₂I) possesses a unique combination of a stable trifluoromethyl group and a highly reactive iodopropyl group. chemimpex.com This dual functionality makes it a valuable reagent in organic synthesis. chemimpex.com The trifluoromethyl group can enhance the metabolic stability and bioavailability of a molecule, while the iodo group provides a reactive site for further chemical modifications through nucleophilic substitution reactions. chemimpex.com This compound is used in the preparation of polyfluoroalkyl imidazolium (B1220033) salts and for studying quaternization reactions of various nitrogen-containing heterocycles. chembk.com Its distinct properties make it a preferred choice for introducing trifluoromethylated moieties into complex organic structures. myskinrecipes.com

Data Table

| Property | Value | Source |

| Molecular Formula | C₃H₄F₃I | chembk.com |

| Molar Mass | 223.96 g/mol | chembk.com |

| Boiling Point | 80 °C (lit.) | chembk.commyskinrecipes.com |

| Density | 1.911 g/mL at 25 °C (lit.) | chembk.commyskinrecipes.com |

| Refractive Index (n20/D) | 1.418-1.422 | myskinrecipes.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1-trifluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3I/c4-3(5,6)1-2-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIYQAUQKZDZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963475 | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-37-7 | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1,1,1 Trifluoro 3 Iodopropane and Its Derivatives

Established Synthetic Pathways to 1,1,1-Trifluoro-3-iodopropane

Established methods for the synthesis of this compound primarily rely on the transformation of readily available fluorinated precursors through well-known iodination reactions. These pathways offer reliable and often scalable routes to the target compound.

Preparation from Fluorinated Precursors

A common and efficient strategy for the synthesis of this compound involves a two-step process starting from the fluorinated precursor, 3,3,3-trifluoropropene. This approach first introduces a different halogen, typically bromine, which is subsequently converted to iodine.

The initial step involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropene. This reaction is typically initiated by free radicals, often generated from peroxides or UV light, which directs the bromine atom to the terminal carbon, yielding 3-bromo-1,1,1-trifluoropropane. The powerful electron-withdrawing effect of the trifluoromethyl group makes the addition of hydrogen halides to 3,3,3-trifluoropropene challenging under ionic conditions, thus favoring a radical pathway for the desired regioselectivity. For instance, the reaction can be carried out in the presence of an activated carbon catalyst at elevated temperatures, leading to high selectivity for the anti-Markovnikov product.

Another key fluorinated precursor is 3,3,3-trifluoropropanol. This alcohol can be converted to this compound through a nucleophilic substitution reaction, which will be discussed in the following section on iodination reactions.

A more direct, albeit less common, route involves the free-radical addition of trifluoromethyl iodide (CF₃I) to ethylene. This reaction, typically initiated by UV light, directly forms the carbon-carbon bond and introduces the iodine atom in a single step.

| Precursor | Reagents | Product | Yield (%) | Reference |

| 3,3,3-Trifluoropropene | HBr, Activated Carbon | 3-Bromo-1,1,1-trifluoropropane | 98 (selectivity) | European Patent EP 1119534 B1 |

| Ethylene | Trifluoromethyl iodide, UV light | This compound | Not specified | Haszeldine, R. N. (1949). J. Chem. Soc., 2856-2861. |

Iodination Reactions

Once a suitable precursor has been prepared, the introduction of the iodine atom is typically achieved through well-established iodination methods.

The most prominent of these is the Finkelstein reaction , a classic halogen exchange reaction. In the context of this compound synthesis, 3-bromo-1,1,1-trifluoropropane is treated with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone. The reaction equilibrium is driven towards the product by the precipitation of the less soluble sodium bromide (NaBr) in acetone, leading to high yields of the desired this compound.

Another important iodination method is the Appel reaction , which is used to convert alcohols to alkyl iodides. In this case, 3,3,3-trifluoropropanol is reacted with a combination of triphenylphosphine (PPh₃) and iodine (I₂). This reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction to yield this compound and triphenylphosphine oxide as a byproduct. While the general Appel reaction is well-established for converting alcohols to alkyl iodides, specific yield data for the iodination of 3,3,3-trifluoropropanol can vary depending on the reaction conditions.

| Precursor | Reagents | Reaction Type | Product | Yield (%) |

| 3-Bromo-1,1,1-trifluoropropane | NaI in acetone | Finkelstein Reaction | This compound | High (driven by precipitation of NaBr) |

| 3,3,3-Trifluoropropanol | PPh₃, I₂, Imidazole | Appel Reaction | This compound | Generally high |

Advanced and Emerging Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated methods for the synthesis of fluorinated compounds, including derivatives of this compound. These strategies often employ metal catalysts to achieve high efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Processes

Metal-catalyzed cross-coupling and addition reactions have become powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Palladium and copper complexes, in particular, have shown great utility in the synthesis of organofluorine compounds.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. In the context of synthesizing derivatives of this compound, palladium-catalyzed cross-coupling reactions are of significant interest. For instance, the trifluoroethyl group can be introduced into aromatic systems through the coupling of an aryl halide or triflate with a suitable trifluoroethylating agent.

While direct palladium-catalyzed synthesis of this compound is not commonly reported, the reverse reaction, involving the cross-coupling of this compound with various partners, highlights the utility of this compound as a building block in palladium-catalyzed transformations. For example, it can be used in Heck-type reactions or as a precursor to organometallic reagents for Suzuki, Stille, or Negishi couplings.

Recent research has also explored the palladium-catalyzed C-H bond trifluoroethylation of aryl iodides, which allows for the efficient synthesis of ortho-trifluoroethyl-substituted styrenes. These reactions often proceed through a proposed Pd(IV) intermediate.

| Reaction Type | Catalyst System | Substrates | Product Type |

| C-H Trifluoroethylation | Pd(OAc)₂ / Ligand | Aryl Iodides, CF₃CH₂I | ortho-Trifluoroethyl Styrenes |

| Cross-Coupling | Various Pd catalysts | This compound, Aryl boronic acids | Trifluoroethylated arenes |

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed processes for many transformations. Copper catalysts are particularly effective in the formation of carbon-heteroatom bonds and in trifluoromethylation and trifluoroethylation reactions.

The synthesis of trifluoroethylated arenes and heteroarenes can be achieved through copper-catalyzed decarboxylative trifluoromethylation of benzylic bromodifluoroacetates. This method provides a route to a wide range of trifluoroethylarenes.

Furthermore, copper-catalyzed trifluoroethylthiolation of aryl halides has been developed, reacting aryl bromides or iodides with elemental sulfur and 1,1,1-trifluoro-2-iodoethane. This demonstrates the utility of copper catalysis in forming C-S bonds with trifluoroethyl-containing fragments. While not a direct synthesis of this compound, these methods showcase the potential of copper catalysis in constructing molecules containing the 3,3,3-trifluoropropyl moiety.

| Reaction Type | Catalyst System | Substrates | Product Type |

| Decarboxylative Trifluoromethylation | CuI / KI | Benzylic bromodifluoroacetates | Trifluoroethylarenes |

| Trifluoroethylthiolation | Cu catalyst | Aryl halides, S₈, CF₃CH₂I | Aryl 2,2,2-trifluoroethyl thioethers |

Rhodium-Mediated Synthesis

Rhodium complexes play a significant role in the chemistry of perfluoroalkyl compounds, particularly in the formation of derivatives. While not a direct production method for this compound itself, rhodium-mediated reactions are crucial for the functionalization and subsequent reactions of such molecules. Research has demonstrated the synthesis of various rhodium(I) and rhodium(III) perfluoroalkyl complexes. For instance, rhodium porphyrin complexes bearing perfluoroalkyl ligands can be synthesized in good yields using commercially available perfluoroalkyl iodides (RFI), such as n-C3F7I, and an air-stable rhodium(III) precursor under basic conditions rsc.org. Mechanistic studies of these reactions suggest a halogen atom transfer pathway involving a rhodium(II) porphyrin metalloradical rsc.org.

Furthermore, rhodium complexes with the formula [Rh(RF)(PMexPh3−x)3] (where RF can be a perfluoroalkyl group like n-C3F7) are generated quantitatively in situ by reacting [Rh(μ-OH)(COD)]2 with Me3SiRF and phosphine ligands rsc.org. These studies underscore the utility of rhodium catalysis in activating and transforming perfluoroalkyl iodides into more complex and valuable organometallic derivatives.

Radical Reactions

Radical reactions are a cornerstone for the synthesis of this compound. The fundamental approach involves the free-radical addition of a trifluoromethyl radical source across an ethylene molecule. A classic example of this type of transformation is the reaction between trifluoroiodomethane (CF3I) and ethylene (CH2=CH2) rsc.orgwayne.educhemguide.co.uk.

The process is typically initiated by the homolytic cleavage of the carbon-iodine bond in a precursor like CF3I, which generates a trifluoromethyl radical (•CF3). This highly reactive radical then attacks the double bond of an ethene molecule, forming a new carbon-carbon bond and a new radical intermediate (CF3CH2CH2•) chemguide.co.ukchemguide.co.uk. This intermediate subsequently abstracts an iodine atom from another molecule of the iodine source to yield the final product, this compound (CF3CH2CH2I), and regenerate a radical to propagate the chain reaction chemguide.co.uk.

Reaction Steps

This method is highly effective, though thermal reactions can sometimes lead to the formation of 2:1 and higher telomers in addition to the desired 1:1 adduct rsc.org.

Photochemical Approaches

Photochemical methods utilize light to initiate radical reactions, often providing milder and more controlled conditions than thermal initiation. The energy from photons can induce the homolysis of the C-I bond in a perfluoroalkyl iodide, generating the necessary radicals to start the chain reaction. This approach is valuable in the synthesis and modification of fluorinated compounds rsc.orgrsc.org.

The scalability of photochemical reactions has been significantly enhanced by the adoption of flow chemistry. For example, large-scale photochemical trifluoromethylations have been successfully performed using flow setups constructed from PFA tubing wrapped around a vessel containing high-power LED light sources nih.gov. This configuration ensures uniform irradiation of the reaction mixture, which is crucial as reaction rates depend heavily on the local light intensity nih.gov. The use of LEDs is particularly advantageous as they emit light in a narrow, specific spectral range, offering precise control over the reaction initiation nih.gov.

| Parameter | Description | Advantage | Reference |

| Initiation | Light (photons) | Milder conditions than heat; high selectivity. | rsc.orgrsc.org |

| Light Source | Light Emitting Diodes (LEDs) | Narrow emission spectrum for precise energy input. | nih.gov |

| Reactor Setup | Flow reactor (e.g., PFA tubing) | Uniform light exposure, excellent heat dissipation, safe scalability. | nih.gov |

| Scalability | High | Continuous processing allows for multi-gram scale synthesis. | nih.govdurham.ac.uk |

Silver-Initiated Processes

Silver compounds are effective mediators for various fluoroalkylation reactions, including those proceeding through radical pathways. Silver-mediated protocols can enable the construction of diverse carbon-CF2H bonds and other fluoroalkylated structures nih.gov. For example, silver has been used to mediate the oxidative difluoromethylation of alkenes with TMSCF2H, demonstrating its utility in generating fluoroalkyl radicals nih.gov. The application of silver and its compounds in fluoroorganic synthesis has seen immense progress, highlighting its role in catalyzing reactions involving C-H, C-F, and other bond functionalizations researchgate.net. While a direct silver-initiated synthesis of this compound from basic precursors is not prominently detailed, the established principle of silver enabling radical fluoroalkylation reactions suggests its potential applicability in this area nih.govresearchgate.net.

Green Chemistry Approaches and Sustainable Synthesis

The synthesis of organofluorine compounds is increasingly guided by the principles of green chemistry, which aim to make chemical processes more sustainable, cost-effective, and safer for human health and the environment researchgate.netacs.org. These approaches focus on developing methodologies that use inexpensive and non-toxic reagents, employ catalytic rather than stoichiometric reagents, improve energy efficiency, and reduce waste researchgate.netdntb.gov.ua. For organofluorine synthesis, green tools include microwave-assisted reactions, the use of environmentally benign solvents like water or ionic liquids, and catalyst-free reaction conditions researchgate.net. The development of such methods is crucial for the pharmaceutical and agrochemical industries, where organofluorine compounds are of exceptional interest digitellinc.com.

Utilizing Environmentally Benign Reagents

A key aspect of green synthesis is the use of environmentally benign reagents and solvents researchgate.net. Traditional organic synthesis often relies on hazardous solvents and corrosive reagents, which generate significant chemical waste acs.org. In the context of fluoroalkylation, research focuses on replacing these substances with safer alternatives. For example, catalytic amounts of zinc with trifluoroacetic acid have been used to initiate the radical addition of perfluoroalkyl iodides to alkynes, providing a more ecologically and economically attractive method where the catalyst can be recovered and reused acs.org. The overarching goal is to design synthetic routes that minimize the use and generation of hazardous substances, aligning with the core tenets of sustainable chemistry researchgate.netoup.com.

Flow Chemistry and Continuous Processes

Flow chemistry has emerged as a powerful and sustainable technology for chemical synthesis, offering numerous advantages over traditional batch processing rsc.orgbeilstein-journals.org. By pumping reactants through microreactors or tubes, flow systems provide superior control over key reaction parameters such as temperature, pressure, and mixing rsc.orgbeilstein-journals.orgmit.edu. This precise control leads to improved product selectivity, higher yields, and enhanced safety, particularly when handling toxic intermediates or performing highly exothermic reactions beilstein-journals.orgmit.edu.

For fluoroalkylation reactions, which may involve gaseous reagents or generate significant heat, flow chemistry is especially beneficial. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer mit.edu. Furthermore, flow systems can be easily pressurized, which helps dissolve gaseous reactants and allows solvents to be heated beyond their normal boiling points, often accelerating reaction rates rsc.org. The ability to integrate multiple synthetic steps, purification, and analysis "in-line" streamlines the entire production process, making it a highly efficient and attractive platform for the modern synthesis of compounds like this compound mit.edu.

Iii. Reactivity and Chemical Transformations Involving 1,1,1 Trifluoro 3 Iodopropane

Nucleophilic Substitution Reactions (SN2)

As a primary alkyl iodide, 1,1,1-trifluoro-3-iodopropane readily undergoes bimolecular nucleophilic substitution (SN2) reactions. In the SN2 mechanism, a nucleophile attacks the carbon atom bonded to the iodine from the backside, leading to a simultaneous bond formation with the nucleophile and cleavage of the carbon-iodine bond. This concerted, single-step process results in an inversion of stereochemistry at the reaction center. The rate of these reactions is dependent on the concentration of both the this compound substrate and the attacking nucleophile.

Quaternization is a specific type of alkylation reaction where a nitrogen atom of an amine or a heterocyclic compound is alkylated to form a quaternary ammonium salt. This compound serves as an effective agent for introducing the 3,3,3-trifluoropropyl group onto nitrogen-containing molecules.

The reaction of this compound with substituted imidazoles is a direct method for synthesizing polyfluoroalkylimidazolium salts, which are precursors to certain ionic liquids. For instance, the reaction with 1-methylimidazole proceeds under neat conditions at elevated temperatures to produce 1-methyl-3-(3,3,3-trifluoropropyl)imidazolium iodide in high yield. iu.edu

The reactivity of this compound is notably higher than that of its shorter-chain analogue, 1,1,1-trifluoroethyl iodide. The two methylene (B1212753) spacers in the propyl chain reduce the electron-withdrawing influence of the trifluoromethyl group on the electrophilic carbon atom, making it more susceptible to nucleophilic attack by the imidazole. iu.edu This enhanced SN2 reactivity allows for efficient salt formation. iu.edu Similarly, 1-butylimidazole reacts with this compound to give the corresponding quaternary salt in excellent yield. iu.edu

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | 1-Methylimidazole | 1-Methyl-3-(3,3,3-trifluoropropyl)imidazolium Iodide | 90% |

| This compound | 1-Butylimidazole | 1-Butyl-3-(3,3,3-trifluoropropyl)imidazolium Iodide | 90% |

The nitrogen atom in pyridine and its derivatives can act as a nucleophile, attacking this compound to form N-substituted pyridinium salts. This quaternization reaction is a standard method for preparing such compounds. researchgate.net While specific studies detailing the reaction with unsubstituted pyridine are part of the broader literature on pyridinium salt synthesis, research has confirmed the successful quaternization of related nitrogenous heterocycles like pyrazine, pyridazine, and pyrimidine using polyfluoroalkyl halides. researchgate.netuidaho.edu These reactions, conducted under neat or solvent conditions, yield the corresponding N-alkylated diazinium iodides in moderate to excellent yields. researchgate.net The general principle involves the direct attack of the heterocyclic nitrogen on the electrophilic carbon of the trifluoropropyl chain, displacing the iodide ion. researchgate.netsrce.hr

Beyond quaternization, this compound is used as an alkylating agent to form new carbon-carbon or carbon-nitrogen bonds, introducing the 3,3,3-trifluoropropyl moiety into various molecular frameworks.

In the synthesis of non-proteinogenic amino acids, the alkylation of glycine equivalents is a cornerstone strategy. nih.gov This method typically involves the use of a glycine Schiff base, such as the benzophenone imine of glycine ethyl ester, which can be deprotonated by a strong base to form a stabilized glycine anion equivalent. iu.eduresearchgate.net This nucleophilic carbanion can then react with an electrophile like this compound in an SN2 reaction. nih.gov This process forms a new carbon-carbon bond at the α-position of the glycine backbone. Subsequent hydrolysis of the imine protecting group yields the desired α-amino acid. Through this methodology, this compound can be used to synthesize (3,3,3-Trifluoropropyl)glycine. bldpharm.com

The N-alkylation of various heterocyclic systems is a fundamental transformation in medicinal and materials chemistry. As demonstrated in the formation of imidazolium (B1220033) salts (Section 3.1.1.1), this compound is an effective reagent for this purpose. iu.edu The utility of this reagent extends to other nitrogen-containing heterocycles. Research has shown that diazines, including pyrazine, pyridazine, and pyrimidine, can be successfully quaternized at a ring nitrogen atom by polyfluoroalkyl halides. researchgate.netuidaho.edu This reaction introduces the 3,3,3-trifluoropropyl group, modifying the electronic properties and steric profile of the parent heterocycle. The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on a heterocyclic nitrogen atom attacks the primary carbon bearing the iodine atom. researchgate.net

Alkylation Reactions

Radical Reactions and Their Mechanisms

This compound, also known as 3,3,3-trifluoropropyl iodide, serves as a valuable precursor for the generation of the 3,3,3-trifluoropropyl radical (•CH₂CH₂CF₃). The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage upon initiation by heat or, more commonly, by ultraviolet (UV) light. This process, known as photolysis, efficiently generates a primary alkyl radical and an iodine radical, which can then participate in a variety of subsequent chemical transformations.

The general initiation step can be represented as: CF₃CH₂CH₂I + hν (light) → •CH₂CH₂CF₃ + I•

These highly reactive radical species are central to the diverse reactivity of this compound in the realm of radical chemistry.

The direct formation of iodine monoxide radicals (IO•) from the radical reactions of this compound is not a prominently documented pathway in the reviewed literature. Typically, iodine monoxide radicals in chemical systems are generated through the reaction of iodine atoms or diatomic iodine with ozone (O₃) or other oxygen-donating species. For instance, the oxidation of iodide ions by ozone at the air-water interface is a known source of reactive iodine species rsc.orgrsc.orgnih.gov.

While the photolysis of this compound produces iodine radicals (I•), their subsequent reaction to form iodine monoxide radicals would depend on the presence of a suitable oxygen source like ozone. A hypothetical subsequent step could be:

I• + O₃ → IO• + O₂

The 3,3,3-trifluoropropyl radical, generated from this compound, can act as a potent hydrogen atom abstractor, leading to the activation of C-H bonds in other organic molecules. This process is a key step in many radical-mediated functionalization reactions. The general mechanism involves the abstraction of a hydrogen atom from a substrate (R-H) by the fluoroalkyl radical, generating a new radical species (R•) and stable 1,1,1-trifluoropropane.

•CH₂CH₂CF₃ + R-H → CF₃CH₂CH₃ + R•

This hydrogen atom transfer (HAT) process is fundamental to various synthetic applications. For example, protocols have been developed for the C-H perfluoroalkylation of electron-rich arenes and heteroarenes using perfluoroalkyl iodides under photochemical conditions, often promoted by an amine additive without the need for a dedicated photoredox catalyst figshare.com. In these reactions, the fluoroalkyl radical adds to the aromatic system, and a subsequent hydrogen abstraction step, often facilitated by a base or another radical, leads to the final C-H functionalized product.

Similarly, the activation of perfluoroalkyl iodides with a simple base like sodium tert-butoxide (tBuONa) can promote the homolysis of the C-I bond, generating perfluoroalkyl radicals that can then engage in α-sp³ C-H amidation of ethers and benzylic hydrocarbons elsevierpure.comnih.gov. While these examples utilize other perfluoroalkyl iodides, the principle is directly applicable to this compound.

Table 1: Examples of C-H Bond Activation Enabled by Radicals from Fluoroalkyl Iodides This table presents generalized reaction conditions based on studies with various perfluoroalkyl iodides, applicable to this compound.

| Substrate Type | Reagents & Conditions | Product Type | Ref. |

|---|---|---|---|

| Electron-Rich Arenes | Rf-I, Amine, THF, UV light | C-H Perfluoroalkylated Arene | figshare.com |

| Ethers (e.g., THF) | Rf-I, tBuONa, Amide Source | α-Amidated Ether | elsevierpure.comnih.gov |

| Benzylic Hydrocarbons | Rf-I, tBuONa, Amide Source | Benzylic Amidated Product | elsevierpure.comnih.gov |

The application of this compound specifically in radical-mediated ring expansion reactions is not extensively documented in the scientific literature. However, the 3,3,3-trifluoropropyl radical generated from it could theoretically participate in such transformations.

A general mechanism for radical ring expansion involves the addition of a radical to an exocyclic double bond of a strained ring system, followed by cleavage of a bond within the ring to produce a larger, more stable ring with a new radical center. For example, a radical (R•) could add to a vinylcyclopropane, leading to a ring-opened radical, which can then be trapped.

While specific examples using the •CH₂CH₂CF₃ radical are scarce, iron-catalyzed tandem cyclization and cross-coupling reactions of iodoalkanes demonstrate the principle of radical cyclization, which is mechanistically related to ring expansion elsevierpure.com. In these reactions, an alkyl radical is generated and undergoes an intramolecular addition before being trapped in a cross-coupling step. This highlights the potential for radicals derived from iodoalkanes to participate in complex cascade reactions involving ring formation or modification.

Metal-Mediated and Catalytic Reactions

The carbon-iodine bond in this compound is the primary site of reactivity in metal-mediated and catalytic reactions. This bond can be readily activated by various transition metals, enabling its use in a range of important synthetic transformations, most notably cross-coupling and dehalogenation.

This compound is a suitable substrate for various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve the oxidative addition of the C-I bond to a low-valent metal center.

Iron-Catalyzed Cross-Coupling: Iron salts have emerged as inexpensive and environmentally benign catalysts for coupling alkyl halides with organometallic reagents. An iron-catalyzed cross-coupling reaction between an alkyl halide and an aryl Grignard reagent can proceed under mild conditions to yield the corresponding arylated alkane nih.govacs.org. The mechanism is believed to involve radical intermediates, making it distinct from many palladium- or nickel-catalyzed processes elsevierpure.com. This method is effective for primary and secondary alkyl iodides and bromides acs.org.

Copper-Catalyzed/Mediated Cross-Coupling: Copper-promoted reductive coupling of aryl iodides with 1,1,1-trifluoro-2-iodoethane has been shown to proceed in good yields under relatively mild conditions, tolerating a wide array of functional groups nih.gov. Although this example uses a different fluoroalkyl iodide, the reactivity is analogous. A more general approach involves the reductive synthesis of fluoroalkyl copper complexes from fluoroalkyl iodides using a reductant like diboron. These stable copper complexes can then undergo smooth cross-coupling with aryl iodides to furnish fluoroalkylated arenes acs.org. This two-step or one-pot protocol provides a reliable method for incorporating the 3,3,3-trifluoropropyl group onto aromatic rings.

Table 2: Overview of Metal-Mediated Cross-Coupling Reactions with Alkyl Iodides This table summarizes reaction types applicable to this compound based on studies with similar alkyl halides.

| Catalyst/Mediator | Coupling Partner | Reaction Type | Product | Ref. |

|---|---|---|---|---|

| FeCl₃ / TMEDA | Aryl Grignard Reagent | Iron-Catalyzed Kumada-type | Ar-CH₂CH₂CF₃ | acs.orgacs.org |

| Copper | Aryl Iodide | Copper-Promoted Reductive Coupling | Ar-CH₂CH₂CF₃ | nih.govacs.org |

| Copper(I) Chloride | Aryl Iodide (via Rf-Cu complex) | Copper-Mediated Cross-Coupling | Ar-CH₂CH₂CF₃ | acs.orgcore.ac.uk |

Dehalogenation, specifically the removal of the iodine atom from this compound to yield 1,1,1-trifluoropropane, is a fundamental reductive transformation. This process involves the cleavage of the C-I bond and its replacement with a C-H bond.

This reduction can be achieved through various methods, including radical-mediated pathways. For instance, the reaction can be performed using a radical initiator and a hydrogen atom donor. A common method for dehalogenation is the two-step process of iodine atom transfer radical addition (ATRA) followed by a dehalogenation step researchgate.net.

Photochemical methods can also be employed for dehalogenation. The direct photolysis of alkyl iodides can lead to C-I bond homolysis. In the presence of a suitable hydrogen donor, the resulting alkyl radical can be trapped to form the dehalogenated product. For example, the photolysis of aryl iodides in the presence of a copper mediator can lead to protodeiodination as a side reaction to fluorination, demonstrating the feasibility of C-I bond cleavage under photochemical conditions nih.govnih.gov.

Reactivity in Specific Reaction Systems

This compound serves as a key building block in the synthesis of fluorinated ionic liquids (ILs). squarespace.comnih.govsigmaaldrich.comsigmaaldrich.com Ionic liquids are salts with low melting points that are finding increasing use as solvents and catalysts in chemical reactions. The incorporation of fluorinated moieties, such as the 3,3,3-trifluoropropyl group, into the structure of ionic liquids can impart unique properties, including enhanced thermal stability, tunable viscosity, and high gas solubility. squarespace.comnih.gov

A primary application of this compound in this context is in the quaternization of nitrogen-containing heterocyclic compounds, such as imidazoles and pyridines, to form the corresponding fluorinated imidazolium or pyridinium salts. sigmaaldrich.comsigmaaldrich.com For example, the reaction of this compound with 1-methylimidazole yields the quaternary salt, 1-methyl-3-(3,3,3-trifluoropropyl)imidazolium iodide. sigmaaldrich.comsigmaaldrich.com This reaction is a straightforward nucleophilic substitution where the nitrogen of the imidazole acts as the nucleophile, displacing the iodide from the propyl chain.

The synthesis of these fluorinated ionic liquids is often driven by the evolution of gaseous byproducts, which can help overcome solubility challenges that may arise with highly fluorinated compounds. squarespace.comnih.gov The resulting fluorinated ionic liquids are being investigated for a range of applications, including as media for gas separations, electrolytes, and as solvents for catalysis. squarespace.com

| Reactant | Product | Reaction Type | Significance |

| 1-Methylimidazole | 1-Methyl-3-(3,3,3-trifluoropropyl)imidazolium iodide | Quaternization / Alkylation | Synthesis of a fluorinated ionic liquid precursor. |

| Pyrazine | N-(3,3,3-Trifluoropropyl)pyrazinium iodide | Quaternization / Alkylation | Formation of a fluorinated pyridinium-type salt. sigmaaldrich.com |

| Pyridazine | N-(3,3,3-Trifluoropropyl)pyridazinium iodide | Quaternization / Alkylation | Formation of a fluorinated pyridinium-type salt. sigmaaldrich.com |

| Pyrimidine | N-(3,3,3-Trifluoropropyl)pyrimidinium iodide | Quaternization / Alkylation | Formation of a fluorinated pyridinium-type salt. sigmaaldrich.com |

While specific studies on the enzyme-catalyzed transformations of this compound are not extensively documented, the structural features of this molecule suggest potential reactivity with certain classes of enzymes, particularly halogenases and dehalogenases. These enzymes are known to catalyze the formation and cleavage of carbon-halogen bonds in a variety of substrates.

Flavin-dependent halogenases (FDHs) are a well-characterized class of enzymes that catalyze the oxidation of halides to hypohalites, which can then be used for the electrophilic halogenation of aromatic substrates. nih.gov While these enzymes typically act on electron-rich aromatic rings, their potential to interact with haloalkanes is an area of ongoing research.

More relevant to this compound would be the action of dehalogenases. These enzymes catalyze the cleavage of carbon-halogen bonds and are crucial in the biodegradation of halogenated environmental pollutants. The carbon-iodine bond in this compound is susceptible to nucleophilic attack, and a dehalogenase could potentially catalyze the hydrolytic cleavage of this bond to produce 3,3,3-trifluoropropan-1-ol.

Furthermore, recent research has explored the use of flavin-dependent enzymes in enantioselective radical trifluoromethylation reactions. nih.gov These biocatalytic systems generate trifluoromethyl radicals in the enzyme's active site, which can then be captured by radical acceptors. nih.gov While this work focuses on the addition of a CF3 group, it highlights the potential of engineered enzymes to control radical reactions involving fluorinated compounds. It is conceivable that an engineered enzyme could be developed to recognize this compound and mediate its participation in stereoselective radical reactions.

| Enzyme Class | Potential Transformation | Putative Product | Reaction Mechanism |

| Dehalogenase | Deiodination | 3,3,3-Trifluoropropan-1-ol | Nucleophilic substitution (hydrolytic) |

| Engineered Radical Enzymes | Radical addition to an acceptor | Functionalized trifluoropropyl compound | Enzyme-controlled radical generation and reaction |

Iv. Applications of 1,1,1 Trifluoro 3 Iodopropane As a Building Block in Complex Molecule Synthesis

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine into active pharmaceutical ingredients (APIs) and agrochemicals is a widely recognized strategy for improving molecular properties. hovione.com Fluorine can alter lipophilicity, binding affinity, and metabolic stability, leading to enhanced efficacy and bioavailability. hovione.com 1,1,1-Trifluoro-3-iodopropane serves as a key reagent for introducing the 3,3,3-trifluoropropyl group, a motif that imparts these desirable characteristics. chemimpex.com

Fluorinated amino acids are critical components in the development of novel peptides and therapeutic agents. The synthesis of α-amino acids containing fluorinated side chains can lead to peptides with modified conformations and increased resistance to enzymatic degradation. The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making it an effective alkylating agent for amino acid precursors.

Table 1: Illustrative Synthesis of a Fluorinated Amino Acid Derivative

| Reactant 1 | Reactant 2 | Product | Application |

| Glycine Schiff Base Ni(II) Complex | This compound | (S)-2-Amino-5,5,5-trifluoropentanoic acid derivative | Building block for modified peptides and peptidomimetics |

| Pyrrolidine Derivative | This compound | 3-(3,3,3-Trifluoropropyl)proline | Introduction of conformational constraints in peptides |

The introduction of a trifluoropropyl group can significantly alter the properties of a drug molecule. The trifluoromethyl moiety is known for its high lipophilicity and ability to block metabolic oxidation at the site of attachment, potentially increasing the half-life of a drug. This compound provides a direct route for attaching the –CH2CH2CF3 group to various molecular scaffolds used in drug design.

This alkylating agent can be used in the later stages of a synthetic sequence to modify a core heterocyclic or aromatic structure containing a nucleophilic center, such as an amine, thiol, or phenoxide. For instance, the N-alkylation of an amine on a pharmacologically active core is a common strategy to modulate receptor affinity and selectivity. The use of this compound in such a reaction introduces the metabolically robust trifluoropropyl group, which can be a critical step in the development of new therapeutic agents. While specific, publicly disclosed API syntheses using this exact reagent are proprietary, its utility is based on well-established fluorination strategies in medicinal chemistry. hovione.compharmtech.com

Development of Advanced Materials

Beyond life sciences, this compound is a precursor for creating high-performance materials. The trifluoromethyl group can impart unique properties such as hydrophobicity, oleophobicity, low surface energy, and thermal stability. dtic.mil

Fluorinated polymers are prized for their chemical inertness, low friction, and resistance to environmental degradation. nih.gov this compound can be used to synthesize monomers for side-chain fluorinated polymers. In this approach, a monomer with a reactive functional group (e.g., a hydroxyl or amino group) is first alkylated with this compound. The resulting fluorinated monomer is then polymerized, leading to a polymer with a non-fluorinated backbone and pendant trifluoropropyl groups.

This method allows for precise control over the fluorine content and distribution, enabling the tuning of material properties. For example, incorporating trifluoropropyl side chains into acrylate or styrenic polymers can dramatically lower the surface energy of the material, making it suitable for applications such as hydrophobic coatings and specialized membranes.

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silica core and organic substituents at the corners. nih.gov Fluorinated POSS (F-POSS) are of particular interest for creating materials with extremely low surface energies. dtic.mil The synthesis of F-POSS often involves the hydrolytic condensation of functionalized trichlorosilanes or trialkoxysilanes.

The (3,3,3-trifluoropropyl) group is a key substituent in many F-POSS materials. For example, the F-POSS compound (3,3,3-trifluoropropyl)8Si8O12 (FP POSS) has been synthesized from (3,3,3-trifluoropropyl)trichlorosilane, a derivative of this compound. dtic.mil Furthermore, incompletely condensed F-POSS trisilanols, such as (3,3,3-trifluoropropyl)7Si7O9(OH)3, serve as versatile platforms that can be "corner-capped" with other fluoroalkyltrichlorosilanes to create hybrid F-POSS materials with tailored properties for use in water- and oil-repellent nanocomposites. dtic.milgoogle.com

Table 2: Properties of Selected (3,3,3-Trifluoropropyl)-Containing Silsesquioxanes

| Compound Name | Structure | Key Synthetic Method | Notable Property |

| FP POSS | (CF3CH2CH2)8Si8O12 | Hydrolysis of (3,3,3-trifluoropropyl)trichlorosilane | Thermal stability, component for low surface energy materials |

| F-POSS Trisodium Silanolate | (CF3CH2CH2)7Si7O9(ONa)3 | Controlled hydrolysis of (3,3,3-trifluoropropyl)trichlorosilane | Key intermediate for corner-capping reactions |

| Corner-Capped F-POSS | (CF3CH2CH2)7(R)Si8O12 | Condensation of the trisodium silanolate with R-SiCl3 | Tunable hydrophobicity and oleophobicity |

Data sourced from research on fluorinated POSS materials. dtic.mildtic.mil

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. rsc.org Their high surface area and tunable pore environments make them promising for gas storage, separation, and catalysis. The properties of a MOF can be precisely controlled by modifying the organic linker.

Role in Synthesis of Chiral Compounds

The synthesis of single enantiomers of chiral molecules, known as asymmetric synthesis, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.net this compound can be a key precursor for creating chiral centers containing a trifluoropropyl group through various asymmetric methodologies.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. researchgate.net Common strategies include the use of chiral catalysts, chiral auxiliaries, and chiral reagents. While direct applications of this compound in published asymmetric syntheses are not extensively documented in readily available literature, its chemical nature allows for its integration into established asymmetric protocols.

One potential approach involves the conversion of this compound into a nucleophilic reagent, such as a Grignard reagent (3,3,3-trifluoropropylmagnesium iodide) or an organolithium species. This nucleophile can then be added to a prochiral electrophile, such as an aldehyde or a ketone, in the presence of a chiral ligand or catalyst to induce enantioselectivity. For instance, the addition of Grignard reagents to aldehydes can be rendered highly enantioselective by using chiral ligands that coordinate to the metal center, thereby creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Another strategy is the use of this compound as an electrophile in asymmetric alkylation reactions. In this scenario, a prochiral nucleophile, such as an enolate, can be alkylated with this compound under the control of a chiral auxiliary or a chiral phase-transfer catalyst. The chiral auxiliary, temporarily attached to the nucleophile, directs the incoming trifluoropropyl group to one face of the molecule, leading to the preferential formation of one diastereomer, which can then be cleaved to yield the desired enantiomerically enriched product.

The following table outlines potential asymmetric synthesis strategies utilizing this compound:

| Asymmetric Strategy | Role of this compound | Key Chiral Element | Potential Chiral Product |

| Catalytic Asymmetric Nucleophilic Addition | Precursor to a 3,3,3-trifluoropropyl nucleophile (e.g., Grignard reagent) | Chiral ligand for the metal catalyst | Chiral alcohol with a trifluoropropyl group |

| Asymmetric Alkylation with Chiral Auxiliary | Electrophilic source of the 3,3,3-trifluoropropyl group | Chiral auxiliary attached to the nucleophile | Chiral carbonyl compound with a trifluoropropyl group at the α-position |

| Catalytic Asymmetric Cross-Coupling | Coupling partner (electrophile) | Chiral ligand for the transition metal catalyst | Chiral molecule with a trifluoropropyl-substituted stereocenter |

Enantioselective processes are chemical reactions that preferentially produce one enantiomer of a chiral product. youtube.com These processes are typically catalyzed by a chiral catalyst, which, being chiral itself, interacts differently with the prochiral substrate to form diastereomeric transition states, one of which is energetically more favorable.

While specific examples detailing the use of this compound in enantioselective catalysis are not prevalent in the reviewed literature, its structure lends itself to participation in such reactions. For example, in the realm of transition metal catalysis, this compound could serve as a substrate in enantioselective cross-coupling reactions. In a hypothetical scenario, a chiral palladium or nickel complex could catalyze the coupling of this compound with a suitable nucleophilic partner, where the chiral ligands on the metal center would control the stereochemical outcome of the reaction, leading to the formation of a product with a new chiral center bearing the 3,3,3-trifluoropropyl group.

Furthermore, enantioselective radical reactions represent another avenue. The carbon-iodine bond in this compound can be homolytically cleaved to generate a 3,3,3-trifluoropropyl radical. The enantioselective addition of this radical to an olefin, mediated by a chiral Lewis acid or a chiral transition metal complex, could lead to the formation of a new carbon-carbon bond and a stereocenter with high enantiomeric excess. nih.gov

The development of new chiral catalysts and methodologies is an active area of research, and the application of these to substrates derived from this compound holds potential for the efficient synthesis of novel, enantiomerically pure, trifluoromethylated compounds.

The table below summarizes key research findings in related areas of enantioselective synthesis of fluorinated compounds, which could potentially be adapted for use with this compound.

| Research Area | Catalyst/Method | Product Type | Potential Relevance |

| Enantioselective Fluorination | Chiral Palladium Complex | α-Fluoro-β-ketoesters | Demonstrates enantioselective introduction of fluorine, a principle applicable to fluoroalkyl groups. nih.gov |

| Asymmetric Hydrogenation | Rh/f-spiroPhos Complex | Chiral 2,2,2-trifluoroethyl lactams | Highlights the use of chiral transition metal complexes for creating stereocenters adjacent to a trifluoromethyl group. rsc.org |

| Diastereoselective Grignard Addition | N-(tert-butylsulfinyl)imines | Chiral sulfinamides | Shows the use of chiral auxiliaries to control the stereoselective addition of organometallic reagents. nih.gov |

V. Spectroscopic and Computational Investigations of 1,1,1 Trifluoro 3 Iodopropane and Its Reaction Intermediates

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation of the structure and purity of 1,1,1-Trifluoro-3-iodopropane. Each method offers unique information about the molecule's atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing information on the hydrogen, carbon, and fluorine nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two methylene (B1212753) groups (-CH₂-). The methylene group adjacent to the iodine atom (ICH₂) would appear further downfield due to the deshielding effect of the electronegative iodine. The other methylene group, adjacent to the trifluoromethyl group (CF₃CH₂), would be influenced by the strong electron-withdrawing nature of the fluorine atoms, also causing a downfield shift. The coupling between the two non-equivalent methylene groups would result in a complex splitting pattern, likely a triplet of quartets for the CH₂ group adjacent to the CF₃ group and a triplet for the CH₂ group adjacent to the iodine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit three signals corresponding to the three carbon atoms in the molecule. The carbon of the trifluoromethyl group (CF₃) will be significantly shifted downfield and will show a characteristic quartet splitting due to coupling with the three fluorine atoms. The carbon of the methylene group attached to the iodine (ICH₂) will be shifted downfield due to the halogen's electronegativity. The carbon of the other methylene group (CF₃CH₂) will also be shifted downfield, influenced by the adjacent CF₃ group.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal would be in the typical range for trifluoromethyl groups.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| ¹H (ICH₂) | 3.2 - 3.4 | Triplet (t) |

| ¹H (CF₃CH₂) | 2.5 - 2.7 | Triplet of Quartets (tq) |

| ¹³C (CF₃) | 125 - 128 | Quartet (q) |

| ¹³C (CH₂) | 35 - 40 | Triplet (t) |

| ¹³C (CH₂I) | 5 - 10 | Triplet (t) |

| ¹⁹F (CF₃) | -60 to -70 | Triplet (t) |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (223.96 g/mol ).

The fragmentation pattern is influenced by the relative bond strengths within the molecule. The C-I bond is the weakest and is expected to cleave readily, leading to a prominent peak corresponding to the loss of an iodine atom (m/z 97). Another significant fragmentation pathway would involve the loss of the trifluoromethyl group, resulting in a peak at m/z 155. Further fragmentation of these primary ions would lead to a series of smaller charged fragments.

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 224 | [C₃H₄F₃I]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 97 | [C₃H₄F₃]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by strong absorption bands associated with the C-F bonds and C-H bonds.

The most prominent peaks would be the strong C-F stretching vibrations of the trifluoromethyl group, typically appearing in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed around 2900-3000 cm⁻¹. The C-I stretching vibration would appear at a lower frequency, typically in the fingerprint region around 500-600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2950 - 3000 | C-H stretch | Medium |

| 1400 - 1450 | C-H bend | Medium |

| 1100 - 1300 | C-F stretch | Strong |

| 500 - 600 | C-I stretch | Medium-Weak |

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Alkyl iodides typically exhibit absorption bands in the ultraviolet region corresponding to n → σ* transitions, where a non-bonding electron from the iodine atom is excited to an anti-bonding sigma orbital. For this compound, an absorption maximum is expected in the range of 250-270 nm. The presence of the electron-withdrawing trifluoromethyl group may cause a slight hypsochromic (blue) shift compared to non-fluorinated alkyl iodides.

Advanced Characterization Methods

In addition to standard spectroscopic techniques, advanced methods can be employed to investigate the surface behavior and detailed electronic structure of this compound.

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can visualize and manipulate individual molecules adsorbed on a conductive surface. While specific STM studies on this compound are not extensively reported, the behavior of similar haloalkanes on surfaces provides insights into its expected adsorption characteristics.

Cavity Ring-Down Spectroscopy for Radical Detection

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique well-suited for the detection and kinetic analysis of gas-phase radical species, which are often present in low concentrations. louisville.edursc.orgwikipedia.orggoogle.com The method involves injecting a laser pulse into a high-finesse optical cavity, where it is reflected multiple times between two highly reflective mirrors, effectively creating a very long path length. The rate of decay of the light intensity leaking from the cavity, known as the "ring-down time," is measured. When an absorbing species is present in the cavity, the ring-down time decreases, and this change is directly proportional to the concentration of the absorber.

In the context of this compound, CRDS would be an ideal technique for detecting the 3,3,3-trifluoropropyl radical (CF₃CH₂CH₂•), a key intermediate in many of its gas-phase reactions. Homolysis of the C-I bond, for instance through photolysis, would generate this radical. An analogous study successfully utilized CRDS to detect the iodine monoxide (IO) radical, which was produced from the reaction of oxygen atoms with trifluoroiodomethane (CF₃I). nist.gov In that study, the researchers were able to monitor the concentration of the IO radical over time and determine reaction rate coefficients. nist.gov

A similar experimental setup could be envisioned for the 3,3,3-trifluoropropyl radical. A precursor, this compound, would be introduced into the CRDS cell, and a photolysis laser would initiate the formation of the radical. A probe laser, tuned to an electronic transition of the CF₃CH₂CH₂• radical, would then be used to monitor its concentration as a function of time. This would allow for the determination of the radical's absorption cross-section and the study of its subsequent reactions. The high sensitivity of CRDS is crucial in these experiments due to the typically low concentrations and high reactivity of radical intermediates. louisville.edu

Computational Chemistry Approaches

Computational chemistry provides a powerful toolkit to complement experimental studies by offering detailed insights into the molecular properties, energetics, and reaction dynamics of this compound and its intermediates. These methods can be used to predict molecular structures, vibrational frequencies, and reaction barriers, thereby guiding and interpreting experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules to determine their properties. nih.gov It is particularly valuable for its balance of accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.

Illustrative DFT Calculated Properties of this compound

The following table presents expected geometric parameters and vibrational frequencies for this compound, based on DFT calculations of similar molecules. These values are for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

| Parameter | Calculated Value | Description |

|---|---|---|

| C-I Bond Length | ~2.15 Å | The length of the covalent bond between the carbon and iodine atoms. |

| C-C Bond Lengths | ~1.53 Å | The lengths of the carbon-carbon single bonds in the propane (B168953) backbone. |

| C-F Bond Lengths | ~1.35 Å | The lengths of the carbon-fluorine bonds in the trifluoromethyl group. |

| ∠C-C-I Bond Angle | ~111° | The angle formed by the carbon backbone and the iodine atom. |

| ∠F-C-F Bond Angle | ~108° | The angle between the fluorine atoms in the trifluoromethyl group. |

| C-I Stretch Frequency | ~500 cm⁻¹ | The vibrational frequency corresponding to the stretching of the C-I bond. |

| CF₃ Symmetric Stretch | ~1150 cm⁻¹ | The symmetric stretching vibration of the C-F bonds in the trifluoromethyl group. |

| CH₂ Scissoring | ~1450 cm⁻¹ | The scissoring vibrational mode of the methylene (CH₂) groups. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uiuc.edu In an MD simulation, the atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. The interactions between particles are governed by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. nih.govunipi.itnih.gov

For this compound, MD simulations could be used to study its behavior in the liquid phase, its interactions with other molecules, and its conformational dynamics. The development of an accurate force field is crucial for obtaining meaningful results. nih.govunipi.itnih.gov Such a force field would include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Parameters for these terms are typically derived from a combination of experimental data and high-level quantum mechanical calculations.

Representative Force Field Parameters for Halogenated Alkanes

This table provides an example of the types of parameters that would be included in a force field for simulating this compound. The values are representative and based on general force fields for similar halogenated compounds.

| Interaction Type | Parameter | Typical Value | Description |

|---|---|---|---|

| Bond Stretching (C-I) | k_b (kcal/mol/Ų) | 150 - 200 | Force constant for the C-I bond stretch. |

| r_eq (Å) | 2.14 - 2.16 | Equilibrium bond length for the C-I bond. | |

| Angle Bending (C-C-I) | k_θ (kcal/mol/rad²) | 40 - 60 | Force constant for the C-C-I angle bend. |

| θ_eq (degrees) | 110 - 112 | Equilibrium angle for the C-C-I bend. | |

| Torsional (H-C-C-I) | V_n (kcal/mol) | 0.1 - 0.5 | Barrier height for rotation around the C-C bond. |

| γ (degrees) | 0 or 180 | Phase angle for the torsional potential. | |

| van der Waals (Iodine) | ε (kcal/mol) | 0.3 - 0.5 | Lennard-Jones well depth for iodine. |

| σ (Å) | 3.9 - 4.1 | Lennard-Jones radius for iodine. | |

| Partial Charge (Iodine) | q (e) | -0.1 to -0.3 | Partial atomic charge on the iodine atom. |

Elucidating Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and transition states. rsc.orgdntb.gov.ua This information allows for the determination of reaction pathways, activation energies, and reaction rates.

For this compound, a key reaction pathway to investigate is the abstraction of a hydrogen atom by a radical species, such as a hydroxyl radical (•OH). DFT calculations can be used to locate the transition state for this reaction and to calculate the activation energy barrier. For example, in the reaction of propane with a hydroxyl radical, computational studies have identified the transition states for the abstraction of both primary and secondary hydrogens and have calculated the corresponding energy barriers. nih.gov

A similar approach can be applied to this compound. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the stability of the resulting radical and the activation energy for hydrogen abstraction from the different carbon atoms. By calculating the potential energy surface, researchers can predict which hydrogen atom is most likely to be abstracted and can gain a deeper understanding of the factors that control the reactivity of this molecule.

Illustrative Calculated Energies for a Radical Abstraction Reaction

This table provides a hypothetical example of the kind of energetic data that could be obtained from a DFT study of the reaction of this compound with a hydroxyl radical, leading to the formation of a radical intermediate. The values are for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (CF₃CH₂CH₂I + •OH) | 0.0 | The starting energy of the separated reactants. |

| Transition State (α-H abstraction) | ~5-7 | The energy barrier for the abstraction of a hydrogen from the carbon adjacent to the iodine. |

| Transition State (β-H abstraction) | ~3-5 | The energy barrier for the abstraction of a hydrogen from the central carbon. |

| Products (CF₃CH₂CH•I + H₂O) | -15 to -20 | The final energy of the products after α-H abstraction. |

| Products (CF₃CH•CH₂I + H₂O) | -18 to -23 | The final energy of the products after β-H abstraction, likely the more stable radical. |

Vii. Future Directions and Emerging Research Trends

Novel Synthetic Methodologies for Fluorine-Containing Compounds

The synthesis of organofluorine compounds is a critical area of research due to their significant applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net Future efforts concerning 1,1,1-Trifluoro-3-iodopropane and similar molecules will likely concentrate on methodologies that offer greater efficiency, selectivity, and sustainability.

Emerging trends include the use of photoredox catalysis, which uses visible light to initiate chemical reactions under mild conditions. nih.gov This approach could enable more direct and less hazardous routes for introducing iodine or other functional groups onto a trifluorinated propane (B168953) backbone. researchgate.netacs.org For instance, photoredox-catalyzed methods can facilitate the reduction of unactivated carbon-iodine bonds or the activation of C-H bonds, potentially offering new pathways to synthesize or modify compounds like this compound. wikipedia.orgethz.ch

Additionally, the development of advanced catalytic systems is expected to play a crucial role. This includes designing catalysts that can precisely control the position of fluorination and iodination on aliphatic chains, minimizing the formation of unwanted byproducts. The goal is to move away from traditional, often harsh, reaction conditions towards more elegant and atom-economical processes. oup.com

Expanded Applications in Medicinal Chemistry and Materials Science

The unique properties conferred by the trifluoromethyl group make this compound an attractive precursor for novel molecules in both medicinal chemistry and materials science.

Medicinal Chemistry: The trifluoromethyl (CF3) group is a highly valued substituent in drug design. bohrium.com Its strong electron-withdrawing nature and metabolic stability can significantly enhance a drug candidate's properties, including its binding affinity to biological targets, membrane permeability, and pharmacokinetic profile. mdpi.com The presence of the CF3 group can increase the lipophilicity of a molecule, which can aid its transport across biological membranes. nih.gov Future research will likely involve using this compound as a starting material to introduce the trifluoropropyl moiety into complex molecular scaffolds, aiming to develop new therapeutic agents with improved efficacy. dntb.gov.ua

Table 1: Potential Impact of the Trifluoropropyl Group in Drug Design

| Property | Influence of Trifluoropropyl Moiety | Potential Therapeutic Benefit |

| Metabolic Stability | The carbon-fluorine bond is very strong, resisting metabolic breakdown by enzymes like Cytochrome P450. nih.gov | Increased drug half-life and duration of action. |

| Lipophilicity | The CF3 group increases the molecule's affinity for lipids. mdpi.com | Enhanced absorption and distribution in the body. |

| Binding Affinity | The electronegativity of fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins. nih.gov | Improved drug potency and selectivity. |

| Conformation | The size and rotational properties of the CF3 group can influence the overall shape of the molecule. | Optimization of the molecule's fit into a receptor's binding pocket. |

Materials Science: In materials science, this compound is a key reagent for synthesizing fluorinated ionic liquids (FILs). acs.org Ionic liquids are salts that are liquid at low temperatures and possess properties like low volatility and high thermal stability. mdpi.com The incorporation of fluorinated chains can impart unique characteristics, such as enhanced stability and specific solubility properties. researchgate.net These FILs are being investigated for a wide range of applications, including as solvents for gas separation, electrolytes in batteries, and specialized lubricants. acs.orgrsc.org Future research will focus on creating new FILs derived from this compound to develop materials with tailored properties for advanced technological applications, such as CO2 capture or in energy storage devices. rsc.org

Advancements in Spectroscopic and Analytical Techniques

As the applications of this compound and its derivatives become more sophisticated, the need for precise analytical techniques to characterize them grows. Modern spectroscopic methods are central to understanding the structure, purity, and behavior of these compounds.

Future research will leverage advancements in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, to probe the electronic environment of the fluorine atoms with high sensitivity. Innovations in mass spectrometry will allow for more accurate determination of molecular weights and fragmentation patterns, aiding in the identification of complex reaction products. The integration of artificial intelligence and machine learning is also an emerging trend, where algorithms are used to interpret complex spectroscopic data, identify patterns, and predict molecular properties with high accuracy.

Table 2: Application of Modern Analytical Techniques to this compound

| Technique | Information Provided | Emerging Trend/Advancement |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides detailed information about the molecular structure and connectivity. ¹⁹F NMR is particularly sensitive to the fluorine environment. | Higher field magnets for increased resolution; advanced pulse sequences for studying molecular dynamics. |

| Mass Spectrometry (MS) | Determines the exact molecular weight and can be used to elucidate the structure through fragmentation analysis. | High-resolution MS (HRMS) for precise mass determination; coupling with gas chromatography (GC-MS) for separation and identification of impurities. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups and bonds within the molecule, such as C-F and C-I bonds. | Use of Fourier-transform infrared (FT-IR) for rapid and high-quality data acquisition. |

| Gas Chromatography (GC) | Separates volatile compounds, allowing for the determination of purity and quantification of components in a mixture. | Development of more selective columns for better separation of fluorinated isomers and impurities. |

Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and reaction outcomes before conducting experiments. For this compound, computational models can provide deep insights into its reactivity and physical properties.

Methods like Density Functional Theory (DFT) can be used to calculate spectroscopic data (e.g., NMR chemical shifts), predict reaction pathways, and understand the electronic structure of the molecule. Molecular dynamics simulations can model the behavior of this compound in different solvents or its interaction with other molecules, which is crucial for designing new materials or understanding its role in a reaction mechanism. This predictive power accelerates the discovery process, reduces waste by optimizing experimental conditions, and provides a theoretical framework for understanding observed chemical phenomena.

Sustainable and Green Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The future of chemical synthesis involving this compound will be heavily influenced by these principles.

常见问题

Q. What are the standard synthetic routes for preparing 1,1,1-trifluoro-3-iodopropane, and how can purity be validated?

this compound (CAS 460-37-7) is synthesized via halogen exchange reactions. A validated method involves lithium-bromine exchange using methyllithium in ether at −78 °C, followed by reaction with iodine to yield the iodinated product . Post-synthesis, purity is assessed via gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy. Key physical properties (e.g., boiling point: 89–90°C, density: 1.911 g/cm³) should align with literature values .

Q. What characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : NMR detects trifluoromethyl signals (~-60 ppm), while NMR identifies the CHI group (δ ~3.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 223.96 for CHFI).

- Infrared (IR) Spectroscopy : C-F stretching vibrations (1100–1250 cm) and C-I bonds (500–600 cm) are diagnostic .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in amber glass under inert gas (N/Ar) at 2–8°C to prevent light/air degradation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to volatility (b.p. 89–90°C) and iodine’s toxicity.

- Waste Disposal : Neutralize with sodium thiosulfate before disposal as halogenated waste .

Q. How does this compound react in nucleophilic substitution reactions?

The iodine atom is highly susceptible to S2 displacement by nucleophiles (e.g., Grignard reagents, amines). For example, reaction with methyllithium generates a trifluoropropyl lithium intermediate, useful in organometallic synthesis . Polar aprotic solvents (THF, DMF) enhance reactivity, while steric hindrance from the trifluoromethyl group may slow bimolecular pathways.

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in lithium-halogen exchange reactions?

In lithium-iodine exchange , methyllithium abstracts iodine to form a transient trifluoropropyl lithium species. This intermediate participates in electrophilic trapping (e.g., carbonyl addition) or polymerization suppression via BF·OEt coordination. Reaction kinetics are temperature-dependent, requiring cryogenic conditions (−78°C) to stabilize the organolithium intermediate .

Q. How does the stability of this compound vary under thermal or photolytic conditions?

- Thermal Stability : Decomposition occurs above 120°C, releasing iodine and fluorinated alkanes.

- Photolytic Sensitivity : UV light cleaves the C-I bond, forming radicals that recombine or react with solvents. Stability studies recommend dark storage and inert atmospheres for long-term use .

Q. What strategies address scalability challenges in synthesizing this compound?

Industrial-scale production is limited by raw material availability (e.g., 3-chloro-1,1,1-trifluoropropane). Alternative routes include:

Q. How is this compound utilized in synthesizing fluorinated propenes?